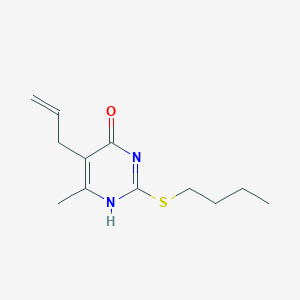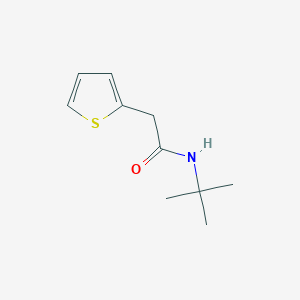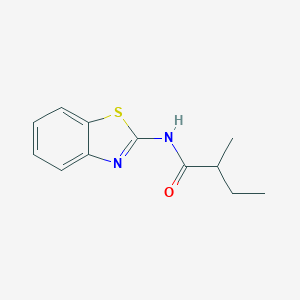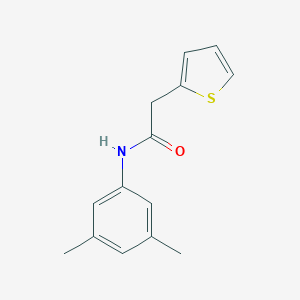![molecular formula C26H24N2O6S3 B430359 4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B430359.png)
4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the pyridine-carbonyl group, the ethoxy group, and the dithiole-dicarboxylate moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and waste management strategies.
化学反応の分析
Types of Reactions
4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives, dithiole-dicarboxylate derivatives, and compounds with similar functional groups.
Uniqueness
4,5-DIMETHYL 2-[6-ETHOXY-2,2-DIMETHYL-1-(PYRIDINE-3-CARBONYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C26H24N2O6S3 |
|---|---|
分子量 |
556.7g/mol |
IUPAC名 |
dimethyl 2-[6-ethoxy-2,2-dimethyl-1-(pyridine-3-carbonyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C26H24N2O6S3/c1-6-34-15-9-10-17-16(12-15)18(25-36-19(23(30)32-4)20(37-25)24(31)33-5)21(35)26(2,3)28(17)22(29)14-8-7-11-27-13-14/h7-13H,6H2,1-5H3 |
InChIキー |
QNNNZKFZSWBZMT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CN=CC=C4 |
正規SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(3-Methylphenyl)oxy]butyl}piperazine](/img/structure/B430276.png)
![1-[5-(4-Chloro-3-methylphenoxy)pentyl]piperidine](/img/structure/B430277.png)
![1-[4-(2-Tert-butylphenoxy)butyl]pyrrolidine](/img/structure/B430278.png)
![1-{6-[(2-Chloro-4-methylphenyl)oxy]hexyl}pyrrolidine](/img/structure/B430282.png)
![1-[5-(2-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B430283.png)









